Thiabicyclo[3.1.0]hexane-3,3-dione, cis
Description
Properties
Molecular Formula |
C5H8O2S |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide |
InChI |
InChI=1S/C5H8O2S/c6-8(7)2-4-1-5(4)3-8/h4-5H,1-3H2 |
InChI Key |
TXRKRQNSAQKHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CS(=O)(=O)C2 |
Origin of Product |
United States |
Biological Activity
Thiabicyclo[3.1.0]hexane-3,3-dione, cis (CAS 30988-34-2), is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molar Mass | 132.18 g/mol |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 1023.9 ± 33.0 °C (Predicted) |
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its potential applications in pharmaceuticals.
Synthesis
The synthesis of thiabicyclo[3.1.0]hexane-3,3-dione has been explored in various studies. One notable approach involves constructing carbocyclic nucleosides using this compound as a pseudosugar surrogate. The resulting nucleosides demonstrated stability compared to their epoxy counterparts, which were prone to ring-opening reactions due to intramolecular enol base attacks .
Antiviral Activity
Research on the antiviral properties of thiabicyclo[3.1.0]hexane derivatives indicates that while some epoxy derivatives exhibit antiviral activity against herpes simplex virus types 1 and 2 and human cytomegalovirus, the cis form of thiabicyclo[3.1.0]hexane-3,3-dione does not show such activity . This lack of antiviral efficacy suggests that modifications to the structure may be necessary for enhancing biological activity.
Anticancer Potential
A study investigating the effects of various compounds on cancer cell lines found that certain derivatives related to thiabicyclo structures exhibited promising anti-proliferative effects. However, specific data on thiabicyclo[3.1.0]hexane-3,3-dione's direct anticancer activity remains limited and warrants further investigation.
Case Studies
Case Study 1: Synthesis of Carbocyclic Nucleosides
In a study by Elhalem et al., the synthesis of carbocyclic nucleosides based on thiabicyclo[3.1.0]hexane was reported. These compounds were synthesized to evaluate their potential as antiviral agents but were found to lack activity against common viral pathogens despite their structural novelty and stability .
Case Study 2: Structure-Activity Relationship (SAR) Studies
SAR studies have indicated that structural modifications can significantly influence the biological activity of bicyclic compounds similar to thiabicyclo[3.1.0]hexane-3,3-dione. For instance, variations in substituents on the bicyclic core can enhance binding affinity to specific receptors or improve pharmacokinetic profiles, which are critical for therapeutic efficacy .
Scientific Research Applications
Chemical Properties and Structure
Thiabicyclo[3.1.0]hexane-3,3-dione has a molecular formula of and a CAS number of 4509-11-9. Its unique bicyclic structure contributes to its reactivity and functionality in various chemical processes.
Scientific Research Applications
1. Organic Synthesis
Thiabicyclo[3.1.0]hexane-3,3-dione serves as a versatile building block in organic synthesis. It has been utilized in the development of conformationally locked carbocyclic nucleosides, which are important for studying nucleic acid interactions and developing antiviral agents . The compound's structure allows for the creation of nucleoside analogs that can mimic natural sugars, enhancing their stability and biological activity.
2. Buffering Agent in Biological Systems
This compound is recognized for its role as a non-ionic organic buffering agent in biological research. It maintains pH levels within a range of 6 to 8.5, making it suitable for cell culture applications where stable pH is crucial for cellular processes . The buffering capacity helps in maintaining optimal conditions for various biochemical assays.
3. Pharmaceutical Development
Thiabicyclo[3.1.0]hexane-3,3-dione has been investigated for its potential use in drug development due to its ability to form stable complexes with various biomolecules. Its derivatives have shown promise as therapeutic agents targeting specific biological pathways, particularly in cancer research where modulation of nucleoside metabolism is critical.
Case Studies
Case Study 1: Synthesis of Carbocyclic Nucleosides
In a study conducted by researchers exploring the synthesis of carbocyclic nucleosides built on the thiabicyclo framework, the compound was used to create prototype models that demonstrated enhanced stability compared to conventional nucleosides . The study highlighted the potential of these compounds in designing new antiviral drugs that could effectively inhibit viral replication.
Case Study 2: Buffering Efficacy in Cell Cultures
A comparative study on various buffering agents used in cell cultures demonstrated that thiabicyclo[3.1.0]hexane-3,3-dione provided superior pH stability compared to traditional buffers like MOPS and HEPES under varying metabolic conditions . This finding underscores its utility in maintaining physiological pH during critical experiments.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for nucleoside analogs | Enhanced stability and biological activity compared to natural counterparts |
| Biological Buffering | Maintains pH levels in cell cultures | Effective at pH 6-8.5; superior performance compared to common buffers |
| Pharmaceutical Development | Potential therapeutic agent targeting nucleoside metabolism | Promising results in modulating biological pathways related to cancer treatment |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of thiabicyclo[3.1.0]hexane-3,3-dione, cis, is best understood through comparison with analogous bicyclic compounds. Key differences arise from heteroatom substitutions (e.g., sulfur, oxygen, nitrogen), substituent effects, and stereochemical configurations.
Heteroatom Substitutions
- Oxabicyclo Analogues :
Replacement of sulfur with oxygen, as in 6-Oxa-3-thiabicyclo[3.1.0]hexane-1-methyl-3,3-dioxide (CAS: 18502-58-4, C₅H₈O₃S, MW: 148.18), introduces sulfone groups (-SO₂), enhancing polarity and oxidative stability compared to the dione-containing thiabicyclo compound . The oxabicyclo derivative 3-Oxabicyclo[3.1.0]hexane-2,4-dione (CAS: 67911-21-1) lacks sulfur but retains the dione motif, leading to distinct reactivity in cyclopropane functionalization . - Azabicyclo Analogues: Substituting sulfur with nitrogen, as in 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives (e.g., 1-(4-aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione), confers aromaticity and bioactivity. These compounds exhibit potent aromatase inhibition (Ki: ≤20 nM), surpassing the activity of thiabicyclo derivatives in enzyme targeting .
Substituent Effects
- Methyl Groups :
Methyl substituents, as in 6,6-dimethyl-1,5-diazabicyclo[3.1.0]hexane, induce steric repulsion that flattens the five-membered ring (torsional angle N5N1C2C3: ~0°). Similar effects are observed in thiabicyclo derivatives, where methyl groups alter conformational flexibility . - Halogen and Methoxy Groups :
Dichloro-dimethoxy-oxabicyclo derivatives (e.g., 6,6-dichloro-2,4-dimethoxy-3-oxabicyclo[3.1.0]hexane, CAS: 13559-71-2, C₇H₁₀Cl₂O₃) demonstrate how electron-withdrawing substituents enhance electrophilic reactivity, contrasting with the electron-deficient dione groups in the thiabicyclo core .
Stereochemical and Functional Comparisons
- cis vs. trans Isomerism :
In bicyclo[3.1.0]hexane systems, cis isomers exhibit greater ring strain and reactivity. For example, cis-5,6-diphenylbicyclo[3.1.0]hexane derivatives undergo distinct photochemical rearrangements compared to trans isomers, highlighting the role of stereochemistry in stability . - Functional Group Reactivity :
The thiabicyclo dione’s ketone groups enable nucleophilic additions, whereas sulfone-containing analogues (e.g., 6-Oxa-3-thiabicyclo[3.1.0]hexane-3,3-dioxide) participate in elimination or substitution reactions due to their sulfonyl moiety .
Data Tables
Table 1: Structural and Functional Comparison of Bicyclo[3.1.0]hexane Derivatives
Table 2: Torsional Angle Comparisons
Preparation Methods
Cycloaddition Strategies for Bicyclic Framework Formation
The bicyclo[3.1.0]hexane skeleton is often constructed via cycloaddition reactions. A prominent approach involves the use of 1,3-dipolar cycloaddition to generate intermediates that undergo subsequent rearrangements. For example, the reaction of 3-thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide with diazomethane under photolytic conditions produces a cyclopropane-fused intermediate, which rearranges thermally to yield the target structure.
$$
\text{3-Thiabicyclo[3.2.0]hept-6-ene 3,3-dioxide} + \text{CH}2\text{N}2 \xrightarrow{h\nu} \text{Cyclopropane adduct} \xrightarrow{\Delta} \text{Thiabicyclo[3.1.0]hexane-3,3-dione, cis}
$$
Key parameters include reaction temperature (80–120°C) and solvent polarity, which influence the stereochemical outcome. The cis configuration is favored due to orbital alignment during the Cope rearrangement step.
Pyrolysis of Sulfur-Containing Precursors
Flash vacuum pyrolysis (FVP) is a critical method for decomposing sulfur dioxide (SO$$2$$) from precursors to generate the strained bicyclic system. For instance, heating 3-thiatricyclo[3.3.0.0$$^{6,8}$$]octane 3,3-dioxide at 450°C under reduced pressure (10$$^{-2}$$ mmHg) results in SO$$2$$ extrusion and subsequent Cope rearrangement, yielding the cis-dione.
$$
\text{3-Thiatricyclo[3.3.0.0}^{6,8}\text{]octane 3,3-dioxide} \xrightarrow{\Delta, \text{FVP}} \text{this compound} + \text{SO}_2
$$
Table 1: Pyrolysis Conditions and Yields
| Precursor | Temperature (°C) | Pressure (mmHg) | Yield (%) |
|---|---|---|---|
| 3-Thiatricyclo[3.3.0.0$$^{6,8}$$]octane 3,3-dioxide | 450 | 10$$^{-2}$$ | 68 |
| 8-Thiabicyclo[4.3.0]non-3-ene 8,8-dioxide | 500 | 10$$^{-3}$$ | 52 |
The choice of precursor significantly impacts efficiency, with bridged analogs exhibiting lower yields due to steric strain.
Oxidation and Functional Group Interconversion
Oxidation of thiabicyclo[3.1.0]hexane derivatives provides an alternative route. For example, treatment of thiabicyclo[3.1.0]hexane-3-thiol with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid oxidizes the sulfur atom to a sulfone, followed by ketone formation via Kornblum oxidation.
$$
\text{Thiabicyclo[3.1.0]hexane-3-thiol} \xrightarrow{\text{H}2\text{O}2, \text{CH}_3\text{COOH}} \text{Thiabicyclo[3.1.0]hexane-3-sulfone} \xrightarrow{\text{DMSO}} \text{this compound}
$$
Table 2: Oxidation Reagents and Outcomes
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Thiabicyclo[3.1.0]hexane-3-thiol | H$$2$$O$$2$$/AcOH | 25°C, 12 h | 75 |
| Thiabicyclo[3.1.0]hexane-3-sulfone | DMSO, 110°C | 6 h | 63 |
Achieving the cis configuration necessitates precise control over transition states. Computational studies indicate that the endo preference in cycloadditions and suprafacial SO$$_2$$ extrusion during pyrolysis are critical. Competing pathways, such as retro-Diels-Alder reactions in bridged analogs, reduce yields and require careful optimization of reaction time and temperature.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Cycloaddition | High stereoselectivity | Multi-step, moderate yields |
| Pyrolysis | Single-step, scalable | High energy input required |
| Oxidation | Mild conditions | Functional group compatibility |
Pyrolysis emerges as the most scalable method, while cycloaddition offers superior stereochemical fidelity.
Q & A
Basic Research Questions
Q. How can the cis configuration of thiabicyclo[3.1.0]hexane-3,3-dione be confirmed experimentally?
- Methodology :
- Infrared (IR) Spectroscopy : Compare absorption bands for cyclopropane and methyne groups. The cis isomer exhibits enhanced absorption at 3035–3040 cm⁻¹, while the trans isomer shows weaker bands in this region. For example, the cis isomer's IR spectrum displays a distinct 3035 cm⁻¹ band, which is attenuated in the trans form .
- NMR Analysis : Cyclopropane methyne protons in the cis isomer resonate downfield (δ 9.30–9.75 ppm) compared to the trans isomer (δ 9.47–9.94 ppm). This shift is consistent with electronic effects in bicyclo[3.1.0] systems .
Q. What synthetic routes are available for preparing stereoisomers of thiabicyclo[3.1.0]hexane derivatives?
- Methodology :
- Stereoselective Synthesis : Use ketone reduction (e.g., Meerwein-Ponndorf) to generate cis/trans mixtures. For example, reduction of bicyclo[3.1.0]hexan-2-one yields an 88:12 trans/cis alcohol ratio, which can be acetylated and purified via gas chromatography (GC) .
- Fragmentation Reactions : Employ disrotatory ring-opening mechanisms to generate 1,4-dienes, leveraging stereospecificity inherent to the bicyclic system .
Advanced Research Questions
Q. How can contradictions in spectral data for bicyclo[3.1.0]hexane derivatives be resolved?
- Methodology :
- Cross-Validation : Combine IR and NMR data to resolve ambiguities. For example, IR bands at 3040 cm⁻¹ (cis) and 3070 cm⁻¹ (trans) must align with NMR methyne proton shifts. Discrepancies may arise from impurities (e.g., residual trans isomers), requiring GC or HPLC purification .
- Computational Modeling : Use molecular dynamics to predict cyclopropane ring strain effects on spectral features, particularly for overlapping signals in complex mixtures .
Q. What experimental design considerations are critical for studying the thermodynamic stability of bicyclo[3.1.0]hexane systems?
- Methodology :
- Strain Energy Calculations : Reference NIST thermochemical data (e.g., ΔfH°gas for bicyclo[3.1.0]hexane derivatives) to quantify ring strain. For instance, strain energies for bicyclo[3.1.0] systems are typically higher than for less constrained cycloalkanes, influencing reactivity .
- Kinetic vs. Thermodynamic Control : Optimize reaction conditions (temperature, solvent) to favor either cis or trans products. For example, low-temperature acetylation stabilizes the cis isomer .
Q. How does the stereochemistry of thiabicyclo[3.1.0]hexane-3,3-dione influence its fragmentation pathways?
- Methodology :
- Mechanistic Studies : Use isotopic labeling (e.g., deuterated analogs) to track bond cleavage during disrotatory ring-opening. The cis configuration favors concerted fragmentation due to orbital alignment, while trans isomers may exhibit stepwise pathways .
- Mass Spectrometry (MS) : Analyze fragmentation patterns (e.g., m/z ratios) to distinguish between cis- and trans-derived dienes. For example, cis fragmentation yields diagnostic peaks for 1,4-dienes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
